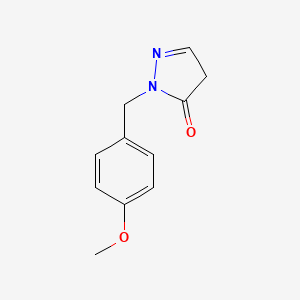![molecular formula C33H35N5O5Si B12905318 Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- CAS No. 77244-83-8](/img/structure/B12905318.png)
Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group This compound is notable for its intricate structure, which includes a tert-butyldiphenylsilyl-protected hydroxymethyl group and a tetrahydrofuran ring
準備方法
The synthesis of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Purine Base: The purine base is synthesized separately and then coupled with the protected tetrahydrofuran derivative.
Coupling Reaction: The benzamide group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Deprotection: The final step involves the removal of the tert-butyldiphenylsilyl protecting group under acidic conditions to yield the target compound.
化学反応の分析
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s purine base makes it a potential candidate for antiviral and anticancer research, as purine derivatives are known to interact with nucleic acids and enzymes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis. Additionally, the benzamide group can enhance binding affinity and specificity towards certain protein targets.
類似化合物との比較
Similar compounds to N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide include:
Adenosine Derivatives: Compounds like adenosine and its analogs share the purine base structure and are known for their roles in cellular signaling and metabolism.
Benzamide Derivatives: Other benzamide derivatives, such as nicotinamide, are known for their biological activities and therapeutic potential.
Silyl-Protected Compounds: Compounds with silyl-protected hydroxyl groups, like tert-butyldiphenylsilyl-protected sugars, are used in organic synthesis for their stability and ease of deprotection.
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide stands out due to its unique combination of a purine base, benzamide group, and silyl-protected hydroxyl groups, making it a versatile compound for various scientific applications.
特性
CAS番号 |
77244-83-8 |
|---|---|
分子式 |
C33H35N5O5Si |
分子量 |
609.7 g/mol |
IUPAC名 |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C33H35N5O5Si/c1-33(2,3)44(23-15-9-5-10-16-23,24-17-11-6-12-18-24)42-19-25-27(39)28(40)32(43-25)38-21-36-26-29(34-20-35-30(26)38)37-31(41)22-13-7-4-8-14-22/h4-18,20-21,25,27-28,32,39-40H,19H2,1-3H3,(H,34,35,37,41)/t25-,27-,28-,32-/m1/s1 |
InChIキー |
DXDHVNNXLTVJCH-CRDHKZEPSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


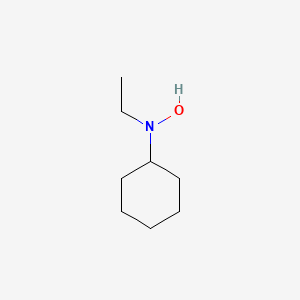
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)
![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
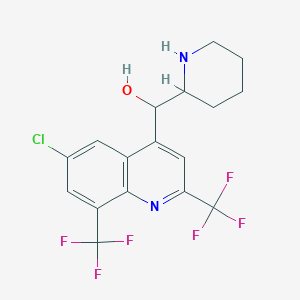

![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)


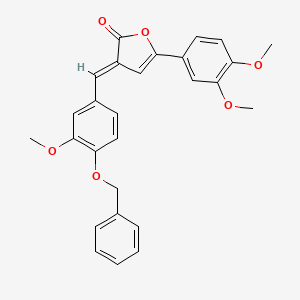
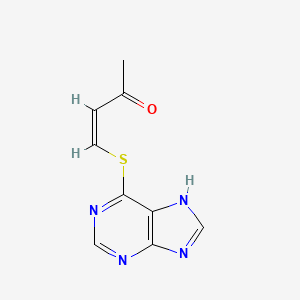
![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

